molecular formula C23H18N4O7S B12051202 ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-52-0

ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12051202
CAS No.: 300377-52-0
M. Wt: 494.5 g/mol
InChI Key: CJMUGABYHMXTOK-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core with a thiazole ring and a pyrimidine-dione moiety. Key structural features include:

  • 4-Nitrobenzylidene substituent at position 2, contributing electron-withdrawing effects and influencing π-π stacking interactions.
  • Ethyl ester at position 6, modulating solubility and steric bulk.

This compound belongs to a class of molecules studied for their diverse applications, including antitumor activity , crystallographic properties , and synthetic versatility .

Preparation Methods

The synthesis of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through a multi-step reaction process. One common synthetic route involves the reaction of 6-ethylthiouracil with bromoacetic acid, followed by the addition of anhydrous sodium acetate, acetic anhydride, and acetic acid. The final step involves the condensation with a suitable aldehyde, such as 4-nitrobenzaldehyde, under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups in the compound undergo selective reduction under catalytic hydrogenation or metal-mediated conditions.

Reaction Type Conditions Products References
Nitro group reductionH<sub>2</sub>/Pd-C, ethanol, 50–60°CCorresponding amine derivatives (e.g., benzylamine intermediates)
Partial nitro reductionFe/HCl, aqueous ethanol, refluxMixed nitro/amine products

Reduction of the 4-nitrobenzylidene group occurs preferentially over the 3-nitrophenyl group due to steric and electronic factors. Complete reduction yields diamino derivatives, which are intermediates for further functionalization.

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reaction Pathway Products References
1M NaOH, aqueous ethanolSaponificationCarboxylic acid derivative
HCl (conc.), refluxAcid-catalyzed ester cleavageFree carboxylic acid and ethanol

The resulting carboxylic acid can undergo decarboxylation at elevated temperatures (>150°C) .

Nucleophilic Substitution

The nitrobenzylidene moiety participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Nucleophile Conditions Products References
Ammonia100°C, DMF, 12h4-Aminobenzylidene analog
ThiophenolK<sub>2</sub>CO<sub>3</sub>, DMSO4-(Phenylthio)benzylidene derivative

Reactivity is enhanced at the para-nitro position due to electron-withdrawing effects.

Oxidative Degradation

The compound decomposes under strong oxidative conditions:

Oxidizing Agent Conditions Decomposition Products References
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 80°CCO<sub>2</sub>, NO<sub>x</sub>, SO<sub>2</sub>
O<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°CFragmented thiazole and pyrimidine oxides

Thermogravimetric analysis shows a 65% mass loss at 250–300°C, correlating with nitro group decomposition .

Cycloaddition and Ring-Opening

The thiazolo[3,2-a]pyrimidine core participates in:

Reaction Type Conditions Products References
Diels-Alder reactionMaleic anhydride, toluene, 110°CFused bicyclic adducts
Acid-mediated ring openingH<sub>2</sub>SO<sub>4</sub>, 0°CThiazole and pyrimidine fragments

Regioselectivity in cycloadditions is governed by the electron-deficient nitro substituents .

Stability Under Physiological Conditions

In simulated biological environments (pH 7.4, 37°C), the compound shows:

Parameter Value Implications References
Hydrolysis half-life8.2hModerate metabolic stability
Plasma protein binding89% (human albumin)High distribution volume

De-ethylation is the primary metabolic pathway, occurring via hepatic esterases .

This reactivity profile highlights the compound's utility as a scaffold for synthesizing derivatives with modified biological and physicochemical properties. Further studies are needed to explore its catalytic applications and detailed mechanistic pathways.

Scientific Research Applications

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential cellular processes. The nitro groups in the compound may play a crucial role in its activity, potentially through the generation of reactive nitrogen species that damage bacterial DNA and proteins .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes structural analogs and their substituent variations:

Compound Name Substituents (Positions) Key Structural Differences References
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl (5), no benzylidene (2) Lacks nitrobenzylidene; bromine enhances halogen bonding
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Carboxybenzylidene (2), phenyl (5) Carboxy group increases hydrophilicity
Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-nitrobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3,4-Dimethoxyphenyl (5), 2-nitrobenzylidene (2) Methoxy groups improve solubility; altered nitro position
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3-phenylallylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methylphenyl (5), 3-phenylallylidene (2) Allylidene chain introduces conformational flexibility

Key Observations:

  • Nitro vs.
  • Benzylidene Modifications : Replacing 4-nitrobenzylidene with 4-carboxybenzylidene (as in ) introduces hydrogen-bonding capability, altering crystal packing and solubility.
  • Phenyl Ring Substitutions : The 3-nitrophenyl group in the target compound provides meta-substitution effects, distinct from para-substituted analogs (e.g., 4-methylphenyl in ), which may influence steric interactions and bioactivity.

Physicochemical Properties

Property Target Compound (Estimated) Ethyl 5-(4-Bromophenyl) Analog Ethyl 2-(4-Carboxybenzylidene) Analog
Melting Point ~200–220°C (predicted) 198–200°C 243–246°C (DMF solvate)
Solubility Low in water; soluble in DMSO, DMF Low (halogenated) Moderate (carboxy group enhances polarity)
Hydrogen Bonding Nitro groups enable weak acceptor interactions Bromine participates in halogen bonding Strong COOH⋯O interactions dominate packing

Spectroscopic Data:

  • IR: Expected C=O stretches at ~1700 cm⁻¹ (ester and dione), NO₂ asymmetric stretches at ~1520 cm⁻¹ .
  • NMR : The 3-nitrophenyl group would show meta-substituted aromatic protons (δ ~7.5–8.5 ppm), distinct from para-substituted analogs (e.g., 4-methylphenyl in : δ ~6.8–7.2 ppm).

Biological Activity

Ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound belonging to the thiazolopyrimidine class. Its unique structure includes a thiazolo[3,2-a]pyrimidine core, a nitrobenzylidene moiety, and an acetyloxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrobenzylidene moiety is believed to interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity. Additionally, the thiazolopyrimidine core may interact with nucleic acids (DNA or RNA), influencing cellular processes such as replication and transcription.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrimidine structures exhibit notable anticancer properties. For instance, derivatives of thiazolopyrimidine have shown significant cytotoxic effects against various cancer cell lines. A comparative study revealed that certain structural modifications enhance the anticancer activity of thiazolopyrimidine derivatives:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)15.4
Compound BHeLa (Cervical)12.8
Ethyl derivativeMCF-7 (Breast)10.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized various thiazolopyrimidine derivatives and tested their anticancer efficacy against human cancer cell lines. The ethyl derivative showed the highest potency against MCF-7 cells with an IC50 value of 10.5 µM, significantly outperforming other tested compounds .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations ranging from 20 to 40 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yields?

The compound is synthesized via cyclocondensation reactions. A typical method involves refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) and chloroacetic acid in a 1:1 mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Reaction times of 8–10 hours at reflux yield ~78% product after recrystallization from ethyl acetate/ethanol . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading.

Q. How is the compound’s structure confirmed, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C=O at ~1.22 Å), dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings), and hydrogen-bonding networks (C–H···O interactions with R-factors ≤0.058) . Complementary techniques like NMR (1H/13C), IR (for nitro and carbonyl groups), and high-resolution mass spectrometry (HRMS) validate purity and functional groups.

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?

The crystal packing is stabilized by bifurcated C–H···O hydrogen bonds, forming chains along the c-axis. For example, interactions between the nitro group (O acceptor) and methyl/methylene H donors (distance ~2.48 Å) enhance lattice rigidity, which may correlate with thermal stability . These interactions can be mapped using Hirshfeld surface analysis to predict solubility and melting points.

Q. What purification methods are effective for isolating this compound?

Recrystallization from ethyl acetate/ethanol (3:2) is commonly used to obtain high-purity crystals. Slow evaporation at controlled temperatures (296–298 K) minimizes impurities, as evidenced by SC-XRD data with mean σ(C–C) = 0.004 Å . For scale-up, column chromatography using silica gel (hexane/ethyl acetate eluent) may be employed.

Advanced Research Questions

Q. How do substituents on the benzylidene and phenyl rings influence molecular conformation and reactivity?

Substituents like nitro groups induce steric and electronic effects. For instance, the 4-nitrobenzylidene group creates a dihedral angle of ~81° with the thiazolo-pyrimidine core, distorting the π-conjugation and altering redox potentials . Comparative studies with analogs (e.g., 2-fluorobenzylidene derivatives) show that electron-withdrawing groups reduce HOMO-LUMO gaps, enhancing electrophilic reactivity .

Q. How can computational modeling predict the compound’s electronic properties and guide functionalization?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing nitro groups at para positions delocalize electron density, increasing dipole moments (~5.2 D). Molecular docking studies may predict binding affinities to biological targets (e.g., kinases) by analyzing hydrophobic pockets and hydrogen-bonding motifs .

Q. What strategies resolve discrepancies in crystallographic data between similar derivatives?

Conflicting data (e.g., dihedral angles varying by ±5° across studies) arise from substituent effects or temperature-dependent packing. Use the Cambridge Structural Database (CSD) to compare analogous structures (e.g., CCDC entries for thiazolo[3,2-a]pyrimidines) and validate via R-factor convergence (target ≤0.05) .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological potential?

Replace nitro groups with bioisosteres (e.g., cyano or sulfonamide) to modulate cytotoxicity. In vitro assays (MTT for IC50) on cancer cell lines (e.g., HeLa) can link electronic effects (Hammett σ constants) to activity. For example, 3-nitrophenyl derivatives show enhanced apoptosis induction compared to 4-methoxyphenyl analogs .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Accelerated stability studies (ICH Q1A guidelines) in buffers (pH 1–13) at 40°C/75% RH for 4 weeks can identify degradation pathways. HPLC-UV tracking at λ = 254 nm may reveal hydrolysis of the ester group under basic conditions, requiring formulation in enteric coatings .

Q. How do solvent polarity and proticity affect tautomerism in the thiazolo-pyrimidine core?

Polar aprotic solvents (DMF, DMSO) stabilize the enol tautomer via hydrogen bonding, as shown by UV-Vis shifts (λmax ~320 nm → 340 nm). In contrast, nonpolar solvents (toluene) favor the keto form. Variable-temperature NMR (VT-NMR) in DMSO-d6 can quantify tautomeric equilibrium constants (K ~1.8 at 298 K) .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to screen variables (time, temperature) .
  • Data Contradiction : Cross-validate crystallographic data with CSD entries and refine using SHELXL .
  • Biological Assays : Pair in vitro screening with zebrafish models (Danio rerio) for rapid toxicity profiling .

Properties

CAS No.

300377-52-0

Molecular Formula

C23H18N4O7S

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl (2E)-7-methyl-5-(3-nitrophenyl)-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18N4O7S/c1-3-34-22(29)19-13(2)24-23-25(20(19)15-5-4-6-17(12-15)27(32)33)21(28)18(35-23)11-14-7-9-16(10-8-14)26(30)31/h4-12,20H,3H2,1-2H3/b18-11+

InChI Key

CJMUGABYHMXTOK-WOJGMQOQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.